2-(Hex-5-en-1-yl)-6-hydroxy-2H-pyran-3(6H)-one
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Overview
Description
2-(Hex-5-en-1-yl)-6-hydroxy-2H-pyran-3(6H)-one is an organic compound with a unique structure that includes a pyran ring and a hexenyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hex-5-en-1-yl)-6-hydroxy-2H-pyran-3(6H)-one typically involves the reaction of hex-5-en-1-ol with a suitable pyranone precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the pyran ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and chromatography are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Hex-5-en-1-yl)-6-hydroxy-2H-pyran-3(6H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the hexenyl side chain can be reduced to form a saturated alkyl chain.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the double bond can produce a saturated alkyl chain .
Scientific Research Applications
2-(Hex-5-en-1-yl)-6-hydroxy-2H-pyran-3(6H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Hex-5-en-1-yl)-6-hydroxy-2H-pyran-3(6H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the double bond in the hexenyl side chain play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Hex-5-enylmalonic acid: Similar structure with a malonic acid moiety.
Hex-5-enoic acid: Contains a similar hexenyl side chain but lacks the pyran ring.
E-2-Hexenyl benzoate: Similar hexenyl side chain with a benzoate ester group.
Uniqueness
2-(Hex-5-en-1-yl)-6-hydroxy-2H-pyran-3(6H)-one is unique due to the presence of both the pyran ring and the hexenyl side chain, which confer distinct chemical and biological properties.
Properties
CAS No. |
89567-16-8 |
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Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
6-hex-5-enyl-2-hydroxy-2H-pyran-5-one |
InChI |
InChI=1S/C11H16O3/c1-2-3-4-5-6-10-9(12)7-8-11(13)14-10/h2,7-8,10-11,13H,1,3-6H2 |
InChI Key |
HZMIUXICSXETNU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCC1C(=O)C=CC(O1)O |
Origin of Product |
United States |
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